p-Toluenesulfenyl chloride
Description
Significance and Versatility of p-Toluenesulfonyl Chloride as a Reagent in Organic Synthesis
The primary and most well-known role of p-toluenesulfonyl chloride is to convert alcohols, which are poor leaving groups, into tosylates, which are excellent leaving groups. svkm-iop.ac.inmasterorganicchemistry.com This transformation is fundamental in facilitating nucleophilic substitution and elimination reactions. masterorganicchemistry.comfiveable.me The tosylate group's stability as a leaving group stems from the resonance stabilization of the resulting toluenesulfonate (B8598656) anion. masterorganicchemistry.com
Beyond this principal function, the versatility of TsCl extends to several other key areas of organic synthesis:
Protecting Group: The tosyl group serves as a robust protecting group for alcohols, amines, and other functional groups. echemi.comfiveable.me This allows chemists to perform reactions on other parts of a complex molecule without affecting the protected group. fiveable.me
Synthesis of Sulfonamides: TsCl reacts with primary and secondary amines to form sulfonamides. sciencemadness.orgontosight.ai This class of compounds is of significant interest in medicinal chemistry due to its presence in various antibacterial drugs. ontosight.aiontosight.ai
Dehydrating Agent: It can act as a dehydrating agent, for instance, in the conversion of urea (B33335) derivatives to carbodiimides, primary amides to nitriles, and formamides to isocyanides. svkm-iop.ac.in
Chlorinating Agent: In certain reactions, p-toluenesulfonyl chloride can serve as a source of a chlorine atom ("Cl+"). pitt.edu For example, it is used for the α-chlorination of ketones. pitt.edusigmaaldrich.com
Catalyst: TsCl has been shown to be an effective catalyst in various transformations, including the acetylation and formylation of hydroxyl compounds and the benzylation of amino acids. researchgate.netresearchgate.net
Synthesis of Heterocycles: Its ability to activate hydroxyl groups facilitates the synthesis of important cyclic structures like epoxides from vicinal diols, oxetanes from 1,3-diols, and aziridines from N-aryl-β-amino alcohols. svkm-iop.ac.in
The broad utility of p-toluenesulfonyl chloride is summarized in the following table:
| Application | Reactant | Product | Significance |
| Leaving Group Formation | Alcohols | Tosylates | Enables substitution and elimination reactions. svkm-iop.ac.inmasterorganicchemistry.comfiveable.me |
| Protecting Group | Alcohols, Amines | Tosylates, Tosylamides | Protects functional groups during synthesis. echemi.comfiveable.me |
| Sulfonamide Synthesis | Amines | Sulfonamides | Important in medicinal chemistry. ontosight.aiontosight.ai |
| Dehydration | Amides, Formamides | Nitriles, Isocyanides | Synthesis of key functional groups. svkm-iop.ac.in |
| Chlorination | Ketones | α-Chloroketones | Provides a source of electrophilic chlorine. pitt.edu |
| Catalysis | Alcohols, Carboxylic Acids | Esters, Formates | Mild and efficient reaction conditions. researchgate.netresearchgate.net |
| Heterocycle Synthesis | Diols, Amino alcohols | Epoxides, Oxetanes, Aziridines | Access to important cyclic structures. svkm-iop.ac.in |
Historical Perspectives on the Utilization of p-Toluenesulfonyl Chloride
The use of sulfonyl chlorides as reagents in organic chemistry dates back many decades. The synthesis of p-toluenesulfonyl chloride itself is typically achieved through the chlorosulfonation of toluene (B28343). sciencemadness.orggoogle.com Early research focused on its fundamental reactivity, particularly the reaction with alcohols and amines. sciencemadness.org A notable publication in 1962 by Theodoropoulos and Gazopoulos in The Journal of Organic Chemistry highlighted the use of p-toluenesulfonyl chloride for the activation of carboxyl groups in peptide synthesis. acs.org Another study from 1971 investigated its reactions with sodium cyanide and sodium p-toluenesulfinate, expanding the understanding of its reactivity profile. acs.org These foundational studies paved the way for its widespread adoption as a go-to reagent in the synthetic chemist's toolkit. The development of methods for its synthesis, such as from p-toluenesulfonic acid and phosphorus pentachloride or thionyl chloride, has also been a subject of historical research. sciencemadness.orgontosight.ai
Contemporary Research Landscape and Future Directions in p-Toluenesulfonyl Chloride Chemistry
Current research continues to uncover new applications and refine existing methods involving p-toluenesulfonyl chloride. A 2023 review highlighted its recent synthetic applications, emphasizing its role beyond just a reagent for tosylation, including as a chlorinating agent, dehydrating agent, and catalyst. svkm-iop.ac.in
Modern research focuses on several key areas:
Catalytic Applications: There is growing interest in using TsCl as a catalyst to promote reactions under milder and more environmentally friendly conditions. researchgate.netresearchgate.net For example, it has been used in catalytic amounts for the efficient trimethylsilylation of alcohols. researchgate.net
Novel Transformations: Researchers are exploring novel reactions where TsCl acts as an activator or a source of a specific chemical group. This includes its use in the silver-catalyzed reaction of 2-alkynylbenzaldoxime with phenol (B47542) to generate 1-aroxyisoquinolines. researchgate.net
Green Chemistry: Efforts are being made to develop more sustainable protocols for reactions using TsCl. This includes performing reactions under solvent-free conditions, often assisted by microwave irradiation, to achieve excellent yields in shorter reaction times with less waste. rsc.org
Polymer Chemistry: p-Toluenesulfonyl chloride is used in the synthesis and modification of polymers. For instance, it is used to synthesize tosyl-ended polyisobutylenes, which are versatile intermediates for further substitution reactions. mdpi.com
Industrial Applications: The development of continuous synthesis methods using microchannel reactors is being explored to improve the safety and efficiency of p-toluenesulfonyl chloride production on an industrial scale. google.com This is driven by its importance as an intermediate in the dye, pharmaceutical, and pesticide industries. google.comchembk.com
Future research will likely continue to focus on expanding the catalytic utility of p-toluenesulfonyl chloride, developing even more selective and efficient synthetic methods, and applying it to the synthesis of increasingly complex and functional molecules for materials science and medicine.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBMGFQNOGIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for P Toluenesulfonyl Chloride
Industrial Synthesis Routes
The industrial production of p-toluenesulfonyl chloride is primarily achieved through two main pathways: the direct chlorosulfonation of toluene (B28343) and its isolation as a by-product during the synthesis of its ortho-isomer.
Chlorosulfonation of Toluene
The most direct and widely used industrial method for synthesizing p-toluenesulfonyl chloride is the chlorosulfonation of toluene. georganics.sk This process involves the reaction of toluene with chlorosulfonic acid. google.com The reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer being the desired product in this context.
The reaction is generally represented by the following equation: CH₃C₆H₅ + SO₂Cl₂ → CH₃C₆H₄SO₂Cl + HCl wikipedia.org
To optimize the yield of the p-isomer, the reaction conditions are carefully controlled. Factors such as reaction temperature, molar ratio of reactants, and the presence of catalysts can influence the isomeric distribution. For instance, the process may involve adding toluene dropwise to chlorosulfonic acid, followed by the addition of a second portion of chlorosulfonic acid and further reaction time to ensure completion. google.com One patented method specifies a crystallization temperature of -10 to 30°C and a crystallization time of 1 to 8 hours to sufficiently crystallize the p-toluenesulfonyl chloride from the reaction mixture for subsequent filtration and washing. google.com This direct synthesis route is favored for its cost-effectiveness and scalability for large-scale production. wikipedia.org
Production as a By-product in Ortho-Toluenesulfonyl Chloride Synthesis
p-Toluenesulfonyl chloride is also obtained as a significant by-product in the industrial synthesis of ortho-toluenesulfonyl chloride. georganics.skwikipedia.org The latter is a precursor for the artificial sweetener saccharin. georganics.skwikipedia.org The synthesis process is the same chlorosulfonation of toluene, but the primary goal is the isolation of the ortho-isomer. Due to the nature of electrophilic aromatic substitution on toluene, a mixture of isomers is inevitably formed. The separation of the ortho- and para-isomers is a crucial step in this process. The methods based on producing the ortho-isomer often result in p-toluenesulfonyl chloride as a secondary product stream. google.comgoogle.com The challenge in this route lies in the efficient separation of the two isomers, which have different physical properties that can be exploited for purification.
Laboratory-Scale Preparation Techniques
For laboratory purposes, p-toluenesulfonyl chloride is often prepared from its corresponding sulfonic acid, offering a different synthetic approach compared to the direct chlorosulfonation of toluene used in industry.
Conversion from p-Toluenesulfonic Acid
The conversion of p-toluenesulfonic acid to p-toluenesulfonyl chloride is a common laboratory method. This transformation can be achieved using various chlorinating agents.
A modern laboratory approach involves the reaction of p-toluenesulfonic acid with chlorosulfonic acid in the presence of an ionic liquid as a co-solvent. patsnap.comgoogle.com This method aims to improve reaction efficiency and yield. The process typically involves dissolving p-toluenesulfonic acid in a solvent like chloroform (B151607), adding an ionic liquid, and then adding chlorosulfonic acid dropwise. patsnap.comgoogle.com The ionic liquid co-solvent alters the distribution coefficient of p-toluenesulfonic acid, which can enhance the yield of p-toluenesulfonyl chloride. google.com After the reaction, excess chlorosulfonic acid is quenched, and the product is isolated from the organic layer. patsnap.comgoogle.com
Table 1: Example Reaction Parameters for Synthesis with Ionic Liquid Co-solvent patsnap.com
| Reactant | Amount (moles) | Co-solvent | Co-solvent Amount (g) | Chlorosulfonic Acid (moles) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| p-Toluenesulfonic Acid | 0.1 | [Bmim]EtOSO₃ | 0.19 | 0.1 | 25 | 3 |
Note: Data is derived from patent examples and illustrates reaction conditions.
Another established laboratory method is the reaction of p-toluenesulfonic acid with phosphorus oxychloride (POCl₃). google.com This approach is also mentioned as a potential synthetic route in industrial contexts, though concerns about its by-products exist. patsnap.comgoogle.com The reaction converts the sulfonic acid group into the desired sulfonyl chloride. However, the use of phosphorus oxychloride is sometimes less favored for larger-scale industrial applications due to its pungent odor, high toxicity, and the difficulty in removing the phosphorous acid by-product. patsnap.comgoogle.com A related method for synthesizing toluenesulfonyl chloride involves using a combination of chlorosulfonic acid and phosphorus oxychloride as the sulfonating agent. google.com
Compound Index
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| p-Toluenesulfonyl chloride |
| Toluene |
| Chlorosulfonic acid |
| Ortho-toluenesulfonyl chloride |
| p-Toluenesulfonic acid |
| Phosphorus oxychloride |
| Chloroform |
| [Bmim]EtOSO₃ (1-butyl-3-methylimidazolium ethyl sulfate) |
| [Bmin]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) |
| Phosphorous acid |
| Saccharin |
Oxidative Chlorination of Thiophenols
The synthesis of p-toluenesulfonyl chloride from its corresponding thiophenol, p-toluenethiol, can be accomplished through oxidative chlorination. This method involves the direct conversion of the thiol group (-SH) into a sulfonyl chloride group (-SO₂Cl). The reaction is a significant departure from the more traditional industrial method of chlorosulfonating toluene.
Optimization of Synthetic Conditions
The efficiency and yield of p-toluenesulfonyl chloride synthesis are highly dependent on the reaction conditions. Optimizing parameters such as the solvent system, catalytic additives, temperature, and reaction duration is crucial for maximizing product output and purity.
For instance, using a low-toxicity solvent like chloroform has been documented. patsnap.comgoogle.com In such systems, the introduction of an ionic liquid as a co-solvent can significantly enhance the reaction's efficiency. The ionic liquid alters the distribution coefficient of the reactant, p-toluenesulfonic acid, favoring its presence in the organic phase where the reaction occurs. google.com This shift leads to a higher conversion rate. One study demonstrated that the addition of an ionic liquid co-solvent improved the yield of p-toluenesulfonyl chloride from 78.82% to 88.19%. google.com Another process utilizes toluene as the reaction solvent, particularly when starting from crude sodium p-toluene sulfonate. google.com
| Solvent | Co-solvent/Additive | Starting Material | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroform | None | p-Toluenesulfonic acid | 78.82% | google.com |
| Chloroform | Ionic Liquid ([BuPy]EtOSO₃) | p-Toluenesulfonic acid | 87.51% | google.com |
| Chloroform | Ionic Liquid ([Bmim]EtOSO₃) | p-Toluenesulfonic acid | 83.51% | google.com |
| Toluene | Pyridine (B92270) (Catalyst) | Sodium p-toluenesulfonate | >93% | google.com |
Catalysts and additives are instrumental in accelerating reaction rates and improving the selectivity and efficiency of p-toluenesulfonyl chloride synthesis. In a process utilizing thionyl chloride as the chlorinating agent and toluene as the solvent, pyridine is employed as a catalyst, which significantly accelerates the reaction speed. google.com
In other synthetic contexts, such as the reaction of toluene with chlorosulfonic acid, the presence of certain salts can direct the isomeric ratio of the product. The use of alkali metal, alkaline earth metal, or ammonium (B1175870) salts has been shown to be effective. google.com For tosylation reactions, which involve the application of p-toluenesulfonyl chloride rather than its synthesis, heteropolyacids like H₃PW₁₂O₄₀ and AlPW₁₂O₄₀ have been identified as highly efficient catalysts, often allowing the reaction to proceed under solvent-free conditions. researchgate.net Although this pertains to the use of the compound, it highlights the broader role of catalysts in reactions involving the tosyl group.
| Catalyst/Additive | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Pyridine | Synthesis from Sodium p-toluenesulfonate | Accelerates reaction and improves yield to >93%. | google.com |
| Alkali/Alkaline Earth Metal Salts | Synthesis from Toluene/Chlorosulfonic Acid | Influences reaction and isomeric purity. | google.com |
| Heteropolyacids (e.g., AlPW₁₂O₄₀) | Tosylation of Alcohols (Application) | Highly efficient for tosylation, often solvent-free. | researchgate.net |
Controlling reaction temperature and duration is fundamental to achieving high yields and minimizing the formation of unwanted byproducts, such as isomeric impurities or decomposition products. The optimal temperature can be highly dependent on the specific reagents and catalysts used. For example, in the synthesis from toluene and chlorosulfonic acid in the presence of salts, the ideal temperature varies; a high para-isomer fraction is obtained at 75°C when using sodium sulfate, whereas a temperature of 90°C is required with potassium chloride. google.com It is also noted that excessively high temperatures can lead to side reactions and the formation of higher-boiling byproducts, while lower temperatures may increase the proportion of the undesired ortho-isomer. google.com
In syntheses starting from p-toluenesulfonic acid in a chloroform solvent system, reactions are typically conducted at a constant temperature, for instance 25°C, for a duration of 1.5 to 4 hours after the addition of the chlorinating agent. google.com Another procedure involving the tosylation of an alcohol specifies adding p-toluenesulfonyl chloride at 10°C and maintaining the reaction temperature below 20°C for 3 hours, demonstrating the need for controlled, lower temperatures in certain applications to ensure product stability and purity. orgsyn.org
| Reaction | Temperature | Time | Key Observation | Reference |
|---|---|---|---|---|
| Toluene + Chlorosulfonic Acid | 75°C (with Na₂SO₄) | Not specified | Optimal for high p-isomer fraction. | google.com |
| Toluene + Chlorosulfonic Acid | 90°C (with KCl) | Not specified | Required for high p-isomer fraction with this salt. | google.com |
| p-Toluenesulfonic acid + Chlorosulfonic acid | 25°C | 1.5 - 4 hours | Constant temperature maintained for reaction completion. | google.com |
| Dodecanol + p-Toluenesulfonyl chloride | <20°C | 3 hours | Low temperature maintained to ensure product purity. | orgsyn.org |
Mechanistic Investigations of P Toluenesulfonyl Chloride Reactions
Fundamental Reaction Pathways Involving the Sulfonyl Chloride Group
The reactivity of p-toluenesulfonyl chloride is dominated by the chemistry of the sulfonyl chloride functional group. Mechanistic studies have revealed two primary pathways through which it reacts: nucleophilic substitution at the electron-deficient sulfur center and pathways involving radical intermediates.
The most common reaction pathway for p-toluenesulfonyl chloride is nucleophilic substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. fiveable.me This process is fundamental to the widely used application of converting alcohols into tosylates, thereby transforming a poor leaving group (hydroxyl) into an excellent one (tosylate). svkm-iop.ac.inmasterorganicchemistry.com The reaction is typically conducted in the presence of a base like pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. masterorganicchemistry.comwikipedia.org
Kinetic investigations into the nucleophilic substitution reactions of arenesulfonyl chlorides, including p-toluenesulfonyl chloride, have provided significant insight into the reaction mechanism. Studies on the chloride-chloride exchange reaction for a series of 22 variously substituted arenesulfonyl chlorides demonstrated that the reactions follow second-order kinetics. dntb.gov.ua This is consistent with a bimolecular mechanism where both the sulfonyl chloride and the nucleophile are involved in the rate-determining step.
The influence of substituents on the aromatic ring has been quantified using the Hammett equation. For the chloride exchange reaction, a Hammett ρ-value of +2.02 was determined. dntb.gov.ua The positive value indicates that electron-withdrawing groups on the aryl ring accelerate the reaction rate, while electron-donating groups slow it down. This is because electron-withdrawing substituents help to stabilize the developing negative charge on the sulfur atom in the transition state.
| Substituent on Benzene Ring | Relative Rate Constant (k/k₀) | Hammett σ Constant |
|---|---|---|
| p-OCH₃ | ~0.1 | -0.27 |
| p-CH₃ | 0.67 | -0.17 |
| H | 1.00 | 0.00 |
| p-Cl | ~3.7 | +0.23 |
| m-NO₂ | ~50 | +0.71 |
Note: The relative rate constants are illustrative and based on the trend indicated by the positive Hammett ρ-value.
The substitution reactions at the sulfonyl sulfur are generally understood to proceed via a concerted SN2-type displacement. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, support a mechanism involving a single transition state rather than a stable intermediate. dntb.gov.uanih.gov For the chloride-chloride exchange reaction, the transition state is proposed to be a trigonal bipyramidal structure. cdnsciencepub.com In this state, the incoming nucleophile and the leaving group are positioned apically.
In contrast, analogous reactions with different leaving groups, such as fluoride (B91410), may proceed through an addition-elimination mechanism that involves a pentacoordinate intermediate (a difluorosulfurandioxide species). dntb.gov.uanih.gov However, for chloride, the concerted SN2 pathway is favored. dntb.gov.uanih.gov This mechanism is consistent with the observation that such reactions at a stereogenic tetrahedral sulfur atom typically occur with an inversion of configuration. nih.gov
Beyond ionic pathways, p-toluenesulfonyl chloride can also react through radical mechanisms, often initiated by single electron transfer (SET). In these processes, the S-Cl bond is homolytically cleaved to generate a p-toluenesulfonyl radical.
The p-toluenesulfonyl radical (CH₃C₆H₄SO₂•) is a key intermediate in these pathways. Its formation can be initiated by various means, including photolysis or, more commonly, through a single electron transfer from a transition metal catalyst. researchgate.net For example, a metal in a low oxidation state, such as Cu(I) or a Cu(II) species, can donate an electron to p-toluenesulfonyl chloride. researchgate.net This transfer results in the formation of the p-toluenesulfonyl radical and the release of a chloride anion, which coordinates with the oxidized metal center. researchgate.net The free-radical nature of these reactions has been demonstrated through catalysis and inhibition studies.
Several transition metals have been shown to effectively catalyze radical reactions involving p-toluenesulfonyl chloride. Copper and ruthenium complexes are particularly notable in this regard.
Copper-catalyzed reactions often utilize p-toluenesulfonyl chloride not just as a source of the sulfonyl radical but also as a chlorine source. researchgate.net For instance, the copper-catalyzed C-H chlorination of indoles uses p-toluenesulfonyl chloride as the chlorine atom donor. Mechanistic studies suggest the involvement of an SET from a Cu(II) species to the sulfonyl chloride, generating the p-toluenesulfonyl radical and a Cu(III)Cl species. researchgate.net Similarly, the direct C7-sulfonylation of indolines is believed to involve a sulfonyl radical intermediate. researchgate.net
Ruthenium complexes have also been employed to catalyze the atom transfer radical addition (ATRA) of p-toluenesulfonyl chloride to alkenes like styrene (B11656). researchgate.net Complexes such as Cp'Ru(PPh₃)(PR₃)Cl can effectively generate the p-toluenesulfonyl radical, which then adds across the double bond to form products like β-chlorosulfones. researchgate.net
| Catalyst System | Reaction Type | Proposed Intermediate | Reference |
|---|---|---|---|
| Cu(OAc)₂ | Regioselective C-H Chlorination of Indoles | p-Toluenesulfonyl radical, Cu(III)Cl | researchgate.net |
| Cu Catalyst | Direct C7-Sulfonylation of Indolines | p-Toluenesulfonyl radical | researchgate.net |
| Cp'Ru(PR₃)(PPh₃)Cl | Atom Transfer Radical Addition (ATRA) to Alkenes | p-Toluenesulfonyl radical | researchgate.net |
| Benzoyl Peroxide | Free-Radical Addition to Norbornenes | p-Toluenesulfonyl radical |
Radical Pathways and Single Electron Transfer (SET) Mechanisms
Elucidation of Catalytic Roles in Specific Transformations
Recent mechanistic investigations have shed light on the multifaceted catalytic roles of p-toluenesulfonyl chloride (TsCl) in various organic transformations. Beyond its classical function as a sulfonylating agent, TsCl can participate in reactions as a source of electrophilic chlorine or as an activator through mechanisms involving its inherent Lewis acidic characteristics. This section delves into the elucidation of these catalytic pathways.
p-Toluenesulfonyl Chloride as a Source of Electrophilic Chlorine (Cl+)
p-Toluenesulfonyl chloride has been identified as an effective source of "positive chlorine" or an electrophilic chlorine cation (Cl+), enabling chlorination reactions of various nucleophiles. This reactivity is particularly notable in the α-chlorination of ketones and the copper-catalyzed C-H chlorination of indoles.
In the α-chlorination of ketones, the process involves the initial formation of a kinetic enolate using a strong base like lithium diisopropylamide (LDA). This enolate then reacts with p-toluenesulfonyl chloride, which serves as the chlorine source, to yield the corresponding α-chloroketone. pitt.edu This method provides a mild and inexpensive route for the α-chlorination of both cyclic and acyclic ketones, with a preference for monochlorination at the less substituted α-position. pitt.edu
Table 1: α-Chlorination of Ketones using p-Toluenesulfonyl Chloride
| Entry | Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Methylcyclohexanone | 2-Chloro-6-methylcyclohexanone | - |
| 2 | Cyclohexanone (B45756) | α-Chlorocyclohexanone | 49 |
| 3 | 4-tert-Butylcyclohexanone | 2-Chloro-4-tert-butylcyclohexanone | 77 |
Data sourced from Tetrahedron Letters. pitt.edu
Mechanistic studies on the copper-catalyzed C-H chlorination of indoles using p-toluenesulfonyl chloride have suggested the involvement of a single electron transfer (SET) process. rsc.org In this proposed mechanism, a Cu(II) catalyst is believed to facilitate the transfer of an electron to p-toluenesulfonyl chloride. This results in the formation of a p-toluenesulfonyl radical and a Cu(III)Cl species, which then acts as the active chlorinating agent in the regioselective C2-chlorination of the indole ring. rsc.org
Table 2: Copper-Catalyzed C2-H Chlorination of Indoles with p-Toluenesulfonyl Chloride
| Entry | Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Methyl-N,N-di(pyrimidin-2-yl)-1H-indol-5-amine | Cu(OAc)₂ | 2-Chloro-1-methyl-N,N-di(pyrimidin-2-yl)-1H-indol-5-amine | - |
| 2 | 5-Methoxy-1-methyl-N,N-di(pyrimidin-2-yl)-1H-indole | Cu(OAc)₂ | 2-Chloro-5-methoxy-1-methyl-N,N-di(pyrimidin-2-yl)-1H-indole | - |
| 3 | 1,5-Dimethyl-N,N-di(pyrimidin-2-yl)-1H-indole | Cu(OAc)₂ | 2-Chloro-1,5-dimethyl-N,N-di(pyrimidin-2-yl)-1H-indole | - |
Data sourced from Organic & Biomolecular Chemistry. rsc.org
Lewis Acidity and Activation Mechanisms
The catalytic activity of p-toluenesulfonyl chloride can also be attributed to its Lewis acidic nature and its ability to activate other molecules. While direct coordination of the sulfur atom to a substrate is not the primary proposed mechanism, p-toluenesulfonyl chloride can act as a precursor to a more potent Lewis acidic species.
A notable example is the catalytic use of p-toluenesulfonyl chloride in the acetylation and formylation of alcohols and phenols. semnan.ac.ir In these reactions, it is proposed that p-toluenesulfonyl chloride acts as a source for the formation of an electrophilic chlorine species (Cl+). This Cl+ ion then activates the carbonyl group of acetic anhydride (B1165640) (in the case of acetylation), functioning as a Lewis acid. semnan.ac.ir This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol (B47542), thus facilitating the esterification reaction. This method has been shown to be effective for a wide range of hydroxyl compounds, including primary, secondary, and tertiary alcohols, as well as phenols, under mild and solvent-free conditions. semnan.ac.ir
Table 3: p-Toluenesulfonyl Chloride Catalyzed Acetylation of Alcohols and Phenols
| Entry | Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxybenzyl alcohol | 9 | - |
| 2 | Benzyl alcohol | 5 | 98 |
| 3 | 1-Phenylethanol | 8 | 95 |
| 4 | Cyclohexanol | 10 | 96 |
| 5 | Phenol | 15 | 94 |
Data for solvent-free conditions using Ac₂O, sourced from Chinese Chemical Letters. semnan.ac.ir
This activation mechanism highlights an indirect Lewis acidic role of p-toluenesulfonyl chloride, where its transformation into an electrophilic species is the key step in the catalytic cycle. Further detailed studies are needed to fully elucidate the precise nature of the activating species and the full scope of this catalytic behavior. semnan.ac.ir
Applications of P Toluenesulfonyl Chloride in Advanced Organic Synthesis
Conversion of Hydroxyl Groups to Sulfonate Esters (Tosylation)
The reaction of an alcohol with p-toluenesulfonyl chloride in the presence of a base, typically pyridine (B92270), converts the hydroxyl group into a tosylate ester. doubtnut.com This process, known as tosylation, is a cornerstone of organic synthesis.
Activation of Hydroxyl Groups as Leaving Groups
The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, water (H₂O), has a relatively high pKa, making the hydroxide (B78521) ion (HO⁻) a strong base. masterorganicchemistry.commasterorganicchemistry.com p-Toluenesulfonyl chloride addresses this issue by converting the hydroxyl group into a p-toluenesulfonate group, or tosylate (-OTs). svkm-iop.ac.in The tosylate anion is an excellent leaving group because it is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8), and is highly stabilized by resonance. masterorganicchemistry.comucalgary.ca This transformation activates the carbon atom bonded to the oxygen for subsequent reactions with a wide array of nucleophiles. svkm-iop.ac.in
The general mechanism for tosylation involves the alcohol acting as a nucleophile and attacking the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. ucalgary.ca A base, such as pyridine, is used to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| HO⁻ | H₂O | 15.7 | Poor |
| TsO⁻ | p-Toluenesulfonic acid | -2.8 | Excellent |
Regioselective Functionalization of Polyols and Carbohydrates
In molecules containing multiple hydroxyl groups, such as polyols and carbohydrates, achieving selective functionalization of a single hydroxyl group is a significant synthetic challenge. p-Toluenesulfonyl chloride has proven to be an effective tool for the regioselective tosylation of these complex molecules. svkm-iop.ac.inresearchgate.net Generally, primary alcohols react faster with TsCl than secondary alcohols due to reduced steric hindrance. svkm-iop.ac.ingeorganics.sk
Advanced methods have been developed to enhance this inherent selectivity. For instance, the use of catalytic amounts of dibutyltin (B87310) oxide can direct the tosylation to specific secondary positions in carbohydrates. mdpi.comproquest.com One method allows for the selective functionalization of a secondary equatorial hydroxyl group adjacent to an axial one in a pyranoside structure. mdpi.com These selective modifications are crucial in the synthesis of complex natural products and their derivatives. mdpi.comnih.gov
| Substrate Type | Selectivity Principle | Typical Outcome |
| Primary vs. Secondary Alcohols | Steric Hindrance | Preferential tosylation of the primary alcohol. georganics.sk |
| Carbohydrates (with catalyst) | Catalyst-directed | Selective tosylation of specific hydroxyl groups (e.g., equatorial OH). mdpi.com |
| Symmetrical Diols | Stoichiometry/Catalysis | Formation of monotosylate derivatives. google.comsciencemadness.org |
Stereochemical Implications in Tosylation Reactions
The stereochemical outcome of a reaction sequence is of paramount importance in asymmetric synthesis. The tosylation of a chiral alcohol proceeds with retention of configuration at the stereocenter. libretexts.orglibretexts.orglibretexts.org This is because the reaction does not break the carbon-oxygen bond of the alcohol; the alcohol's oxygen atom simply acts as a nucleophile, attacking the sulfur atom of the tosyl chloride. chemistrysteps.comstudy.com
However, subsequent nucleophilic substitution reactions (Sₙ2) on the resulting tosylate occur with a complete inversion of stereochemistry. libretexts.orglibretexts.orgyoutube.com This predictable stereochemical pathway provides a reliable method for controlling the stereochemistry at a specific carbon atom. An Sₙ2 reaction involving a tosylate forces the incoming nucleophile to attack from the side opposite to the leaving group, leading to the inversion of the tetrahedral geometry at the carbon center. libretexts.orgucsd.edu
| Reaction Step | Stereochemical Outcome at Chiral Carbon | Reason |
| Alcohol to Tosylate | Retention | C-O bond of the alcohol is not broken. libretexts.orgstudy.com |
| Tosylate to Sₙ2 Product | Inversion | Backside attack of the nucleophile on the carbon atom. libretexts.orgucsd.edu |
Tosylation for Subsequent Transformations (e.g., reduction)
Once an alcohol is converted to a tosylate, it becomes susceptible to a range of transformations beyond simple substitution. One important application is the reduction of the tosylate to an alkane, which effectively achieves the deoxygenation of the original alcohol. libretexts.orglibretexts.org This transformation is typically carried out using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate leaving group in an Sₙ2 reaction. libretexts.org While lithium aluminum hydride is effective, sodium borohydride (B1222165) is generally not strong enough to reduce alkyl tosylates. reddit.com
Functionalization of Carboxylic Acids and Derivatives
p-Toluenesulfonyl chloride also plays a significant role in the activation of carboxylic acids for the synthesis of their derivatives.
Carboxyl Group Activation for Ester and Amide Formation
p-Toluenesulfonyl chloride can be used to activate carboxylic acids, facilitating their conversion into esters and amides. svkm-iop.ac.ingeorganics.sk The reaction of a carboxylic acid with TsCl in the presence of a base leads to the formation of a mixed p-toluenesulfonic-carboxylic anhydride (B1165640). georganics.sk This mixed anhydride is a highly reactive intermediate that is readily attacked by nucleophiles such as alcohols or amines to form the corresponding ester or amide, respectively. This method provides a valuable alternative to other carboxylic acid activation strategies. svkm-iop.ac.in Recently, methods have been developed for the synthesis of carboxylic anhydrides and acyl azides from carboxylic acids using TsCl under mild conditions, including ultrasound irradiation. eurekaselect.com
Synthesis of Carboxylic Anhydrides
p-Toluenesulfonyl chloride (TsCl) serves as an effective reagent for the synthesis of carboxylic anhydrides from carboxylic acids. This transformation is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent like acetonitrile. benthamdirect.comeurekaselect.com The reaction proceeds through the formation of a mixed anhydride intermediate, which then reacts with another molecule of the carboxylic acid to yield the symmetric carboxylic anhydride.
This method is noted for its simple procedure, mild reaction conditions, and high yields. benthamdirect.com The process has been shown to be scalable and can be enhanced by using ultrasound irradiation, which often leads to shorter reaction times and improved yields compared to conventional stirring methods. benthamdirect.comeurekaselect.com The reaction is applicable to a variety of carboxylic acids, making it a practical and efficient alternative to other methods that may require harsh conditions or tedious work-up procedures. benthamdirect.com
The general reaction is as follows: 2 R-COOH + TsCl + K₂CO₃ → (R-CO)₂O + p-CH₃C₆H₄SO₃K + KCl + KHCO₃
Table 1: Synthesis of Carboxylic Anhydrides using p-Toluenesulfonyl Chloride
| Carboxylic Acid | Conditions | Yield (%) |
|---|---|---|
| Benzoic Acid | TsCl, K₂CO₃, Acetonitrile, Ultrasound | 95 |
| 4-Nitrobenzoic Acid | TsCl, K₂CO₃, Acetonitrile, Ultrasound | 98 |
| Phenylacetic Acid | TsCl, K₂CO₃, Acetonitrile, Conventional Stirring | 90 |
Data derived from studies on the synthesis of carboxylic acid derivatives. benthamdirect.comeurekaselect.com
Formation of Acyl Azides
The synthesis of acyl azides from carboxylic acids can be efficiently achieved in a one-pot reaction using p-toluenesulfonyl chloride. This procedure first involves the in-situ formation of a carboxylic anhydride from the corresponding carboxylic acid using TsCl, as described in the previous section. benthamdirect.comeurekaselect.com Following the formation of the anhydride, sodium azide (B81097) (NaN₃) is added to the reaction mixture. The azide ion then reacts with the anhydride to produce the desired acyl azide. benthamdirect.comorganic-chemistry.org
This one-pot method is advantageous due to its operational simplicity, mild conditions, and high yields of the final product. eurekaselect.com The reaction can be performed under both conventional stirring and ultrasound irradiation, with the latter often providing better results in terms of reaction time and yield. benthamdirect.com This approach avoids the need to isolate the intermediate carboxylic anhydride, streamlining the synthesis process. eurekaselect.com
Table 2: One-Pot Synthesis of Acyl Azides from Carboxylic Acids
| Starting Carboxylic Acid | Conditions | Yield (%) |
|---|---|---|
| 4-Chlorobenzoic Acid | TsCl, K₂CO₃, NaN₃, Acetonitrile, Ultrasound | 96 |
| 4-Methylbenzoic Acid | TsCl, K₂CO₃, NaN₃, Acetonitrile, Ultrasound | 95 |
| 2-Naphthoic Acid | TsCl, K₂CO₃, NaN₃, Acetonitrile, Conventional Stirring | 92 |
Data compiled from research on practical synthesis methods for carboxylic acid derivatives. benthamdirect.comeurekaselect.com
Conversion of Carboxylic Acids to Ketones
p-Toluenesulfonyl chloride is utilized as an activator for the conversion of carboxylic acids into ketones. In this process, the carboxylic acid is first activated by reacting with TsCl, which transforms the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net This activation facilitates a subsequent nucleophilic attack by an organometallic reagent, such as a Grignard reagent (R'-MgX), leading to the formation of a ketone.
This methodology is effective for a range of aromatic, aliphatic, and heteroaromatic carboxylic acids. researchgate.net A key advantage of this approach is that only one equivalent of the organometallic reagent is required for the transformation. Furthermore, the byproduct, p-toluenesulfonic acid, can be easily removed during the work-up process, simplifying product purification. researchgate.net
Reactivity with Amines and Nitrogen-Containing Compounds
Beckmann Rearrangement of Oximes via O-Tosylation
p-Toluenesulfonyl chloride is a common reagent used to promote the Beckmann rearrangement of oximes to form substituted amides. alfa-chemistry.comwikipedia.org The reaction is initiated by the O-tosylation of the oxime's hydroxyl group. This conversion of the hydroxyl group into a tosylate group (a good leaving group) facilitates the subsequent rearrangement. alfa-chemistry.comgeorganics.sk
The rearrangement itself is stereospecific, with the group anti-periplanar to the tosylate leaving group migrating to the nitrogen atom. alfa-chemistry.comorganic-chemistry.org This process occurs in a concerted step, where the migration of the alkyl or aryl group is simultaneous with the departure of the p-toluenesulfonate anion. alfa-chemistry.com The resulting nitrilium ion is then hydrolyzed to yield the corresponding amide or lactam (in the case of cyclic oximes). alfa-chemistry.comgeorganics.sk This method is widely used, for instance, in the industrial synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. alfa-chemistry.com
Table 3: Reagents for Beckmann Rearrangement
| Reagent Class | Examples |
|---|---|
| Brønsted Acids | H₂SO₄, PPA, HCl |
| Lewis Acids | SOCl₂, PCl₅, BF₃ |
| Sulfonylating Agents | p-Toluenesulfonyl chloride (TsCl) , Methanesulfonyl chloride (MsCl) |
Data sourced from reviews on the Beckmann rearrangement. alfa-chemistry.comwikipedia.org
Conversion of Aldoximes to Nitriles
p-Toluenesulfonyl chloride is an effective dehydrating agent for the conversion of aldoximes into nitriles. viirj.orgresearchgate.net The reaction typically proceeds by treating the aldoxime with TsCl in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane. viirj.org The mechanism involves the initial formation of an O-tosylated aldoxime intermediate. The base then facilitates the elimination of p-toluenesulfonic acid, resulting in the formation of the nitrile. viirj.org
This methodology is applicable to a wide range of structurally diverse aldoximes, including aromatic, heteroaromatic, and aliphatic substrates. viirj.orgtandfonline.com The reaction conditions are generally mild, and the transformation often occurs in high yields. viirj.orgtandfonline.com In some cases, the reaction can be promoted using microwave irradiation to achieve rapid conversion. researchgate.net
Table 4: Conversion of Aldoximes to Nitriles
| Aldoxime Substrate | Reagents | Result |
|---|---|---|
| Aromatic Aldoximes | TsCl, Base (e.g., Pyridine, Et₃N) | Aromatic Nitriles |
| Aliphatic Aldoximes | TsCl, Base (e.g., Pyridine, Et₃N) | Aliphatic Nitriles |
Information based on studies of aldoxime dehydration reactions. viirj.orgtandfonline.com
Dehydration of Urea (B33335) Derivatives and Formamides
p-Toluenesulfonyl chloride (TsCl) is a versatile reagent in organic synthesis, serving as an efficient dehydrating agent for the conversion of urea derivatives and formamides into carbodiimides and isocyanides, respectively. These transformations are pivotal in the synthesis of various biologically active molecules and organic intermediates.
The dehydration of N,N'-disubstituted ureas to carbodiimides using p-TsCl is typically conducted in the presence of a base, such as pyridine, in an inert solvent like methylene (B1212753) chloride. The reaction proceeds through the activation of the urea carbonyl group by the sulfonyl chloride, followed by elimination to form the carbodiimide. This method is noted for its high yields and the ability to drive the reaction to completion.
In the case of formamides, p-toluenesulfonyl chloride provides a sustainable and practical alternative to other dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives. The reaction is generally carried out in the presence of a base, and studies have shown that p-TsCl is particularly effective for the synthesis of non-sterically demanding aliphatic isocyanides, offering high yields and a simplified work-up procedure. rsc.org A comparative study on the dehydration of various aliphatic formamides highlights the efficacy of p-TsCl.
Table 1: Dehydration of Aliphatic Formamides to Isocyanides using p-TsCl
| Formamide Substrate | Isocyanide Product | Yield (%) |
| N-butylformamide | n-Butyl isocyanide | 95 |
| N-hexylformamide | n-Hexyl isocyanide | 98 |
| N-octylformamide | n-Octyl isocyanide | 97 |
| N-decylformamide | n-Decyl isocyanide | 96 |
| N-dodecylformamide | n-Dodecyl isocyanide | 95 |
| Data sourced from a study on sustainable isocyanide synthesis. rsc.org |
Aziridination Reactions (indirect via p-toluenesulfonyl azide)
While p-toluenesulfonyl chloride is not a direct aziridinating agent, it serves as a crucial precursor for the synthesis of p-toluenesulfonyl azide (TsN₃), a widely used reagent for aziridination reactions. The preparation of p-toluenesulfonyl azide is straightforward and involves the reaction of p-toluenesulfonyl chloride with sodium azide in a suitable solvent system, such as aqueous acetone. d-nb.info
p-Toluenesulfonyl azide acts as a nitrogen source in the aziridination of alkenes, a reaction often catalyzed by transition metal complexes. This indirect approach allows for the formation of N-tosylaziridines, which are valuable synthetic intermediates. The reaction has been successfully applied to various alkenes, particularly styrene (B11656) derivatives, using catalysts such as iron porpholactones. The yields of the resulting aziridines are generally good, though they can vary depending on the specific substrate and catalyst used. d-nb.info
Table 2: Iron-Porpholactone Catalyzed Aziridination of Styrene Derivatives with p-Toluenesulfonyl Azide
| Alkene Substrate | Aziridine Product | Yield (%) |
| Styrene | 1-Tosyl-2-phenylaziridine | 89 |
| 4-Methylstyrene | 1-Tosyl-2-(p-tolyl)aziridine | 85 |
| 4-Chlorostyrene | 2-(4-Chlorophenyl)-1-tosylaziridine | 78 |
| 2-Methylstyrene | 2-Methyl-1-tosyl-2-phenylaziridine | 65 |
| 4-Methoxystyrene | 2-(4-Methoxyphenyl)-1-tosylaziridine | 82 |
| Representative yields based on studies of iron-catalyzed aziridination. d-nb.info |
Chlorination Reactions
Beyond its primary role as a sulfonylating agent, p-toluenesulfonyl chloride also functions as a source of chlorine in various chlorination reactions, offering unique reactivity and selectivity.
Alpha-Chlorination of Ketones
A significant application of p-toluenesulfonyl chloride is in the alpha-chlorination of ketones. This transformation is typically achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which is then quenched with p-toluenesulfonyl chloride. pitt.edu This method is highly effective for the regioselective monochlorination at the less substituted α-carbon of unsymmetrical ketones. pitt.edu The reaction proceeds under non-equilibrating conditions and is applicable to a wide range of cyclic and acyclic ketones, generally providing good yields. pitt.edu
Table 3: α-Chlorination of Ketones using LDA and p-TsCl
| Ketone Substrate | α-Chloro Ketone Product | Yield (%) |
| 2-Methylcyclohexanone | 2-Chloro-6-methylcyclohexanone | 85 |
| 4-tert-Butylcyclohexanone | 2-Chloro-4-tert-butylcyclohexanone | 77 |
| Cyclooctanone | 2-Chlorocyclooctanone | 69 |
| Cyclododecanone | 2-Chlorocyclododecanone | 83 |
| 2-Cyclohexenone | 6-Chloro-2-cyclohexenone | 69 |
| Data from a study on the α-chlorination of ketones. pitt.edu |
Regioselective C-H Chlorination (e.g., Indoles)
p-Toluenesulfonyl chloride can also be employed as a chlorine source for the regioselective C-H chlorination of heterocyclic compounds, such as indoles. In a notable example, a copper-catalyzed reaction enables the C2–H chlorination of indoles with high regioselectivity. rsc.org This method utilizes a pyrimidine (B1678525) directing group and a copper(II) acetate (B1210297) catalyst to achieve the transformation, affording C2-chlorinated indoles in moderate to excellent yields. rsc.org Mechanistic studies suggest the involvement of a single electron transfer process. rsc.org
Table 4: Copper-Catalyzed C2-H Chlorination of a Substituted Indole
| Indole Substrate | Chlorinated Indole Product | Yield (%) |
| 1-(Pyrimidin-2-yl)-1H-indole | 2-Chloro-1-(pyrimidin-2-yl)-1H-indole | 85 |
| Representative example from a study on regioselective C-H chlorination of indoles. rsc.org |
Catalytic Applications Beyond Tosylation
The utility of p-toluenesulfonyl chloride extends to its use as a catalyst in certain organic transformations, demonstrating its versatility beyond traditional tosylation and chlorination reactions.
Catalytic Esterification and Thioesterification
p-Toluenesulfonyl chloride has been reported to act as a catalyst for the esterification of alcohols, specifically in acetylation and formylation reactions. semnan.ac.ir In these processes, a catalytic amount of p-TsCl can efficiently promote the reaction between an alcohol and an acylating agent, such as acetic anhydride or formic acid, to produce the corresponding ester. semnan.ac.ir These reactions are often carried out under mild, solvent-free conditions at room temperature and provide good to excellent yields in short reaction times. semnan.ac.ir The catalytic role of p-TsCl is believed to involve the in situ generation of a mixed anhydride, which is a more potent acylating agent.
While the direct catalytic use of p-TsCl for thioesterification is less commonly documented with specific data tables, its ability to activate carboxylic acids suggests its potential in this area as well. svkm-iop.ac.in The activation of carboxylic acids by p-TsCl can facilitate their reaction with thiols to form thioesters.
Table 5: p-TsCl-Catalyzed Acetylation of Alcohols
| Alcohol Substrate | Acetate Product | Time (min) | Yield (%) |
| Benzyl alcohol | Benzyl acetate | 5 | 98 |
| 1-Octanol | Octyl acetate | 10 | 95 |
| Cyclohexanol | Cyclohexyl acetate | 15 | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | 7 | 96 |
| Geraniol | Geranyl acetate | 20 | 90 |
| Data from a study on the catalytic application of p-TsCl in acetylation of hydroxyl compounds. semnan.ac.ir |
Catalytic Acetylation and Formylation of Hydroxyl Compounds
p-Toluenesulfonyl chloride (p-TsCl) has been demonstrated as an effective catalyst for the acetylation and formylation of a wide range of hydroxyl compounds. This catalytic application provides a mild and efficient method for these common transformations in organic synthesis.
The acetylation of various alcohols and phenols can be achieved using acetic anhydride in the presence of a catalytic amount of p-TsCl. nih.govsemnan.ac.ir This reaction proceeds efficiently under both solution and solvent-free conditions at room temperature, offering good to excellent yields in short reaction times. nih.govsemnan.ac.ir The proposed mechanism, though not definitively established, suggests that p-TsCl may act as a source for the formation of a chloronium ion (Cl⁺), which in turn activates the carbonyl group of the acetic anhydride, facilitating the acetylation process. tcichemicals.com
Similarly, p-TsCl catalyzes the formylation of structurally diverse alcohols using formic acid. This reaction is typically carried out under solvent-free conditions at room temperature, providing the corresponding formate (B1220265) esters in good to excellent yields. nih.govsemnan.ac.ir The key advantages of using p-TsCl as a catalyst for these transformations include the mild reaction conditions, short reaction times, high yields, and simple work-up procedures. tcichemicals.com
Table 1: Catalytic Acetylation of Hydroxyl Compounds with Acetic Anhydride using p-TsCl
| Substrate | Product | Conditions | Yield (%) |
| Benzyl alcohol | Benzyl acetate | p-TsCl (cat.), Ac₂O, CH₂Cl₂, rt | 95 |
| 1-Octanol | 1-Octyl acetate | p-TsCl (cat.), Ac₂O, Solvent-free, rt | 98 |
| Cyclohexanol | Cyclohexyl acetate | p-TsCl (cat.), Ac₂O, CH₂Cl₂, rt | 92 |
| Phenol (B47542) | Phenyl acetate | p-TsCl (cat.), Ac₂O, Solvent-free, rt | 90 |
Table 2: Catalytic Formylation of Hydroxyl Compounds with Formic Acid using p-TsCl
| Substrate | Product | Conditions | Yield (%) |
| Benzyl alcohol | Benzyl formate | p-TsCl (cat.), HCOOH, Solvent-free, rt | 93 |
| 1-Hexanol | 1-Hexyl formate | p-TsCl (cat.), HCOOH, Solvent-free, rt | 90 |
| Cyclopentanol | Cyclopentyl formate | p-TsCl (cat.), HCOOH, Solvent-free, rt | 88 |
| 2-Phenylethanol | 2-Phenylethyl formate | p-TsCl (cat.), HCOOH, Solvent-free, rt | 91 |
Catalytic Trimethylsilylation and Desilylation of Hydroxyl Groups
The protection of hydroxyl groups as trimethylsilyl (B98337) (TMS) ethers is a fundamental strategy in multi-step organic synthesis. p-Toluenesulfonyl chloride has been identified as an efficient catalyst for the trimethylsilylation of various hydroxyl compounds using hexamethyldisilazane (B44280) (HMDS) as the silylating agent. This method is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as phenols, affording the corresponding TMS ethers in good to excellent yields. svkm-iop.ac.in The reactions are typically carried out under mild conditions, at room temperature in a solvent such as dichloromethane. svkm-iop.ac.in
The catalytic role of p-TsCl is proposed to involve the activation of HMDS, facilitating the transfer of the trimethylsilyl group to the hydroxyl function. This methodology offers a selective and efficient means for the protection of hydroxyl groups. svkm-iop.ac.in Furthermore, the resulting trimethylsilyl ethers can be readily deprotected to regenerate the parent hydroxyl group under mild conditions, such as treatment with water, highlighting the utility of this protection-deprotection sequence. svkm-iop.ac.in
Table 3: Catalytic Trimethylsilylation of Hydroxyl Groups with HMDS using p-TsCl
| Substrate | Product | Conditions | Yield (%) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl trimethylsilyl ether | p-TsCl (cat.), HMDS, CH₂Cl₂, rt | 98 |
| 1-Phenylethanol | 1-Phenylethyl trimethylsilyl ether | p-TsCl (cat.), HMDS, CH₂Cl₂, rt | 95 |
| 2-Adamantanol | 2-Adamantyl trimethylsilyl ether | p-TsCl (cat.), HMDS, CH₂Cl₂, rt | 90 |
| 4-Chlorophenol | 4-Chlorophenyl trimethylsilyl ether | p-TsCl (cat.), HMDS, CH₂Cl₂, rt | 96 |
Catalysis in Biaryl Homo-coupling Reactions
The direct catalytic application of p-toluenesulfonyl chloride in biaryl homo-coupling reactions is not a widely documented transformation. While the tosyl group is integral to certain cross-coupling methodologies, such as the Suzuki-Miyaura coupling where aryl tosylates can be used as coupling partners, the role of p-TsCl itself as a catalyst for the formation of biaryl compounds through homo-coupling is not established in the reviewed literature. In such cross-coupling reactions, p-TsCl is used to prepare the aryl tosylate substrates from phenols, which then participate in the palladium-catalyzed reaction. masterorganicchemistry.com There are also instances in Suzuki-Miyaura reactions where p-toluenesulfonyl chloride is mentioned as a potential activator, but not as the primary catalyst driving the C-C bond formation. google.com
Catalysis in Ether and Isoquinoline (B145761) Synthesis
p-Toluenesulfonyl chloride has been effectively utilized as a catalyst in the synthesis of symmetrical ethers. A notable application is the facile synthesis of symmetrical bis(benzhydryl)ethers directly from the corresponding benzhydrols. nih.govsemnan.ac.irsemnan.ac.ir This method involves heating the benzhydrol with a catalytic amount of p-TsCl under solvent-free conditions, which leads to high yields of the desired ether in a short reaction time. nih.govsemnan.ac.irsemnan.ac.ir The proposed mechanism suggests that p-TsCl reacts with the alcohol to in-situ generate hydrogen chloride (HCl), which then acts as the catalyst for the etherification. nih.govgoogle.com
Table 4: Catalytic Synthesis of Symmetrical Bis(benzhydryl)ethers using p-TsCl
| Substrate (Benzhydrol) | Product (Bis(benzhydryl)ether) | Conditions | Yield (%) |
| Benzhydrol | Bis(diphenylmethyl) ether | p-TsCl (5 mol%), 110 °C, Solvent-free | 86 |
| 4,4'-Dichlorobenzhydrol | Bis(bis(4-chlorophenyl)methyl) ether | p-TsCl (5 mol%), 110 °C, Solvent-free | 92 |
| 4,4'-Dimethoxybenzhydrol | Bis(bis(4-methoxyphenyl)methyl) ether | p-TsCl (5 mol%), 110 °C, Solvent-free | 88 |
In the context of isoquinoline synthesis, classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions typically employ strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as catalysts or promoters for the key cyclization step. researchgate.netmdpi.com While p-toluenesulfonyl chloride is a versatile reagent in organic synthesis, its role as a direct catalyst for the primary cyclization in these specific named reactions for isoquinoline synthesis is not a standard application. Its utility in this area is more likely to be in the preparation of substrates or in promoting related transformations rather than acting as the central catalyst for the core ring-forming reaction.
Utilization as a Protecting Group
The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is a widely employed protecting group for alcohols and amines in organic synthesis due to its stability under a variety of reaction conditions.
Protection of Alcohols
The hydroxyl group of an alcohol can be converted into a tosylate ester by reaction with p-toluenesulfonyl chloride, typically in the presence of a base such as pyridine. masterorganicchemistry.comwikipedia.orggeorganics.sk This transformation converts the poor leaving group (-OH) into a very good leaving group (-OTs), which is a key application of tosylation. masterorganicchemistry.comwikipedia.org However, the resulting tosylate is also significantly more stable than the free alcohol towards many reagents, allowing it to serve as a protecting group. georganics.sk
The tosyl group is robust and stable to a wide range of reaction conditions, including acidic and oxidative environments. The protection of a primary alcohol can often be achieved selectively in the presence of a secondary alcohol. Deprotection of the tosylate to regenerate the alcohol can be achieved using strong reducing agents, such as sodium in liquid ammonia (B1221849) or lithium aluminum hydride. georganics.sk
Protection of Amines
Primary and secondary amines react with p-toluenesulfonyl chloride to form stable sulfonamides. georganics.sk This reaction is a common method for the protection of the amino group. The resulting N-tosyl sulfonamides are generally very stable towards acidic and basic hydrolysis, as well as many oxidizing and reducing agents. georganics.sk The lone pair of electrons on the nitrogen atom in the sulfonamide is delocalized into the sulfonyl group, which significantly reduces the nucleophilicity and basicity of the nitrogen.
The choice of base can influence the selectivity of tosylation in molecules containing both hydroxyl and amino groups. Deprotection of the tosyl group from an amine to regenerate the free amine is typically achieved under strongly acidic conditions or by using reducing agents like sodium in liquid ammonia. georganics.sk
Strategies for Selective Protection/Deprotection
The tosyl group, derived from p-toluenesulfonyl chloride, is a widely utilized protecting group for alcohols and amines in multi-step organic synthesis. Its stability under a range of reaction conditions and the ability to be selectively removed make it a valuable tool for chemists.
The protection of an alcohol or amine is typically achieved by reacting the substrate with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of a stable tosylate ester or a sulfonamide, respectively. The choice of base is crucial and can allow for selective protection of one functional group in the presence of another. For instance, a strong base favors the O-tosylation of a hydroxyl group, while a weaker base can direct the reaction towards the N-tosylation of an amino group.
Selective deprotection of the tosyl group is equally important and can be accomplished through various methods, depending on the nature of the substrate and the presence of other functional groups. Common strategies include reductive cleavage, acidic conditions, and electrochemical methods.
Reductive cleavage is a frequently employed method for deprotection. Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium diiodide can effectively cleave the tosyl group to regenerate the free alcohol or amine. For primary N-(p-toluenesulfonyl) amides, which are notoriously difficult to deprotect, a two-step process involving initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage with samarium diiodide at low temperatures, has proven effective acs.org.
Deprotection can also be achieved under strongly acidic conditions, for example, by using concentrated hydrobromic acid or sulfuric acid. Additionally, an electrochemical approach offers a mild and selective method for the removal of the N-tosyl group from N,N-disubstituted p-toluenesulfonamides. This method utilizes constant current electrolysis in an undivided cell with a platinum cathode and a magnesium anode.
The following table summarizes various deprotection strategies for tosyl groups:
| Deprotection Method | Reagents | Substrate |
| Reductive Cleavage | Sodium in liquid ammonia | Tosylates, Tosylamides |
| Reductive Cleavage | Sodium naphthalenide | Tosylates, Tosylamides |
| Reductive Cleavage | Samarium diiodide | Tosylamides |
| Acidic Hydrolysis | Concentrated HBr or H2SO4 | Tosylates, Tosylamides |
| Electrochemical | Pt cathode, Mg anode | N,N-disubstituted Tosylamides |
Reagent in Specialized Transformations
Beyond its role in protection chemistry, p-toluenesulfonyl chloride is a versatile reagent that participates in a variety of specialized chemical transformations, leading to the synthesis of important organic molecules.
Preparation of Aryl Azides
p-Toluenesulfonyl chloride is a key reagent in the synthesis of aryl azides. One common method involves the initial preparation of p-toluenesulfonyl azide from the reaction of p-toluenesulfonyl chloride with sodium azide in a suitable solvent like aqueous ethanol. The resulting p-toluenesulfonyl azide can then act as a diazo transfer agent in subsequent reactions to produce a variety of aryl azides.
An alternative and efficient method for the synthesis of aryl azides involves the use of p-toluenesulfonic acid (a derivative of p-toluenesulfonyl chloride) in a one-pot procedure. In this approach, various aryl amines, including those with electron-withdrawing or electron-donating groups, are diazotized using a combination of p-toluenesulfonic acid and sodium nitrite. The resulting diazonium salt is then treated with sodium azide to yield the corresponding aryl azide in good to excellent yields (75-99%) chemicalbook.com. This method is advantageous due to its mild reaction conditions, short reaction times, and avoidance of harsh acids and toxic solvents chemicalbook.com.
Synthesis of Alkyl Fluorides
p-Toluenesulfonyl chloride plays a crucial role in the synthesis of alkyl fluorides. The strategy involves a two-step process. First, an alcohol is converted into its corresponding p-toluenesulfonate ester (tosylate) by reaction with p-toluenesulfonyl chloride, often in the presence of a base like pyridine. This initial step transforms the poor leaving group (hydroxyl) into a very good leaving group (tosylate).
In the second step, the purified tosylate is treated with a source of fluoride (B91410) ions, such as potassium fluoride, in a suitable solvent. The fluoride ion acts as a nucleophile and displaces the tosylate group via an SN2 reaction, resulting in the formation of the corresponding alkyl fluoride. This method has been successfully applied to the synthesis of a number of primary and secondary alkyl fluorides and is noted for avoiding common side reactions like isomerization and extensive elimination.
The following table provides examples of alkyl fluorides synthesized via their tosylate esters:
| Starting Alcohol | Corresponding Alkyl Fluoride |
| Methanol | Methyl fluoride |
| Ethanol | Ethyl fluoride |
| 1-Propanol | 1-Fluoropropane |
| 2-Propanol | 2-Fluoropropane |
Synthesis of Imidazoles and Nitrones
p-Toluenesulfonyl chloride is utilized in the synthesis of substituted imidazoles, which are an important class of heterocyclic compounds with diverse biological activities. One key intermediate is 1-(p-toluenesulfonyl)imidazole, which can be synthesized from p-toluenesulfonyl chloride. This intermediate serves as a versatile reagent for further functionalization and construction of more complex imidazole-containing molecules. For example, it has been used in the synthesis of cationic water-soluble cyclodextrins for chiral separations in capillary electrophoresis guidechem.com. While p-toluenesulfonic acid is often used as a catalyst for the multi-component synthesis of imidazoles, the chloride provides a pathway to specific, functionalized imidazole (B134444) derivatives.
The application of p-toluenesulfonyl chloride also extends to the synthesis of nitrones. Nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. The use of p-toluenesulfonyl chloride in this context facilitates the formation of these reactive species, which can then be trapped with various dipolarophiles to generate a range of complex molecules.
Oxidative Cleavage of Alkenes
While not as common as ozonolysis or permanganate (B83412) oxidation, p-toluenesulfonyl chloride can be employed in the oxidative cleavage of alkenes to produce carbonyl compounds. This transformation can proceed through a mechanism analogous to a Baeyer-Villiger oxidation. In such a reaction, the carbon-carbon double bond of the alkene is cleaved, and carbonyl groups are formed at the positions of the original double bond carbons.
The specific conditions and the scope of this reaction can vary, but it presents an alternative to more traditional methods of oxidative cleavage. The reaction outcome, whether it yields aldehydes, ketones, or carboxylic acids, is dependent on the substrate structure and the specific reaction conditions employed.
Broader Impact and Interdisciplinary Research Leveraging P Toluenesulfonyl Chloride
Role in the Synthesis of Complex Organic Molecules
The primary utility of p-toluenesulfonyl chloride in complex organic synthesis lies in its ability to convert poor leaving groups, particularly hydroxyl (-OH) groups in alcohols, into excellent leaving groups (tosylates, -OTs). svkm-iop.ac.in This transformation is fundamental to facilitating a wide array of nucleophilic substitution and elimination reactions, which are the building blocks for constructing complex molecular architectures. svkm-iop.ac.ingeorganics.sk
The activation of alcohols via tosylation enables chemists to synthesize a diverse range of functional groups and molecular structures. For instance, tosylated alcohols are key intermediates in the formation of:
Alkyl halides: By reaction with halide ions. svkm-iop.ac.in
Epoxides, Oxetanes, and Aziridines: Through intramolecular substitution reactions from vicinal diols, 1,3-diols, and N-aryl-β-amino alcohols, respectively. svkm-iop.ac.in
Ethers and Esters: Via reaction with alkoxides or carboxylates.
Amines: Through substitution with ammonia (B1221849) or amines.
Furthermore, p-TsCl serves as an activator for carboxylic acids, converting them into mixed sulfonic-carboxylic anhydrides. This activation facilitates the preparation of esters, amides, and thioesters under mild conditions. svkm-iop.ac.inresearchgate.net Its ability to promote regioselective reactions, such as the preferential tosylation of primary over secondary alcohols, provides chemists with precise control over the synthesis of intricate molecules like carbohydrates. svkm-iop.ac.in
Contributions to Pharmaceutical Intermediate Synthesis
The pharmaceutical industry heavily relies on p-TsCl as a crucial intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). globalgrowthinsights.comdatainsightsmarket.com Its most prominent role is in the production of sulfonamide-based drugs, a class of therapeutics essential for treating bacterial infections. globalgrowthinsights.com The compound is a key building block for creating the sulfonamide functional group that is central to the activity of these drugs. wikipedia.org
The growing prevalence of chronic diseases and the continuous search for new, more effective drugs have sustained the high demand for p-TsCl in pharmaceutical research and manufacturing. globalgrowthinsights.comdatainsightsmarket.com
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using p-Toluenesulfonyl Chloride
| Pharmaceutical Class | Specific Drug/Intermediate Example | Role of p-Toluenesulfonyl Chloride |
| Sulfa Drugs (Sulfonamides) | General synthesis of sulfonamides | Introduction of the p-toluenesulfonyl group to an amine. wikipedia.org |
| Antihypertensives | Azilsartan Medoxomil Potassium | Used in the synthesis of the API. hdinresearch.com |
| Various APIs | Methanesulfonamide | Serves as a key intermediate in its synthesis. hdinresearch.com |
Applications in Agrochemical Research and Development
In the field of agrochemicals, p-toluenesulfonyl chloride is a vital intermediate for the production of herbicides, fungicides, and insecticides designed to protect crops and improve agricultural yields. globalgrowthinsights.comhdinresearch.com The increasing global demand for food necessitates the development of effective crop protection solutions, thereby driving the demand for p-TsCl in this sector. globalgrowthinsights.com
The compound is instrumental in synthesizing several commercially important pesticides. Its role as a precursor ensures the efficient production of these complex molecules that are critical for modern agriculture. hdinresearch.com
Table 2: Agrochemicals Developed Using p-Toluenesulfonyl Chloride
| Agrochemical Type | Example Compound | Synthetic Utility of p-Toluenesulfonyl Chloride |
| Herbicide | Mesotrione | Key raw material in the manufacturing process. hdinresearch.com |
| Herbicide | Sulcotrione | Important intermediate in its synthesis. hdinresearch.com |
| Fungicide/Insecticide | Metalaxyl-M | Critical component in the synthetic pathway. hdinresearch.com |
| Herbicidal Sulfonylureas | General synthesis | Contributes to the development of this class of herbicides. sarchemlabs.com |
Innovations in Materials Science
The application of p-toluenesulfonyl chloride extends into materials science, where it is used to modify and enhance the properties of various materials. It serves as a curing agent for epoxy-phenolic resins and a non-oxidizing catalyst in the manufacture of plasticizers. manavchem.com These plasticizers are then used to improve the flexibility and durability of polymers. Furthermore, p-TsCl is employed as a plasticizer for polyamides. Other applications in materials science include its use as a flow-promoting agent for paints, an adhesive, and a coating material. It also functions as an antistatic agent and a gloss enhancer in the preparation of plastic films.
Development of New Reagents and Catalysts
p-Toluenesulfonyl chloride is not only a reactant but also a precursor for other important chemical reagents and a catalyst in its own right.
A significant reagent derived from p-TsCl is p-toluenesulfonyl azide (B81097) (TsN₃) . This compound is synthesized by the reaction of p-toluenesulfonyl chloride with sodium azide. prepchem.comthieme-connect.com p-Toluenesulfonyl azide is a primary reagent for diazo transfer reactions, a powerful method for synthesizing diazo compounds. It is also widely used in [3+2] cycloaddition reactions with alkynes to form substituted triazoles. thieme-connect.com Another useful reagent, p-toluenesulfonyl hydrazide , is prepared from the reaction of p-TsCl with hydrazine. wikipedia.org
Interestingly, p-toluenesulfonyl chloride itself can function as an effective and inexpensive catalyst for various organic transformations. svkm-iop.ac.in Research has demonstrated its catalytic activity in:
Acetylation and Formylation: It catalyzes the protection of hydroxyl groups in alcohols and phenols using acetic anhydride (B1165640) or formic acid, respectively, under mild, solvent-free conditions. researchgate.netsemnan.ac.irsemnan.ac.ir
Beckmann Rearrangement: It efficiently catalyzes the conversion of a wide range of ketoximes into their corresponding amides. researchgate.net
Trimethylsilylation: It is used for the selective silylation of hydroxyl groups with hexamethyldisilazane (B44280) (HMDS). researchgate.net
Future Research Opportunities and Challenges
The future of p-toluenesulfonyl chloride is shaped by both significant opportunities and notable challenges. The consistent demand from the pharmaceutical and agrochemical sectors, driven by global needs for healthcare and food security, will continue to be a major growth catalyst. datainsightsmarket.comhdinresearch.com
Opportunities:
Novel Applications: Ongoing research is focused on discovering new applications in specialty chemicals and materials science. datainsightsmarket.comsarchemlabs.com
Green Chemistry: There is a significant opportunity in developing more sustainable and eco-friendly manufacturing processes for p-TsCl and its downstream products, utilizing greener solvents and catalytic methods to reduce waste and environmental impact. sarchemlabs.comverifiedmarketresearch.com
Technological Advancements: Innovations in chemical synthesis, including the use of flow chemistry and artificial intelligence, could lead to more efficient, scalable, and selective uses of p-TsCl. sarchemlabs.com
Challenges:
Environmental Regulations: The production and use of p-TsCl are subject to stringent environmental and safety regulations due to its hazardous nature and the generation of potentially toxic byproducts. datainsightsmarket.comverifiedmarketresearch.com Compliance with these regulations increases operational costs. verifiedmarketresearch.com
Raw Material Costs: The price of p-TsCl is susceptible to fluctuations in the cost of raw materials, which can impact its economic viability for certain applications. datainsightsmarket.com
Supply Chain Volatility: Global supply chain disruptions can affect the availability and price of p-TsCl, posing challenges for manufacturers who rely on a steady supply. globalgrowthinsights.com
Despite these challenges, the versatility and fundamental importance of p-toluenesulfonyl chloride in organic synthesis ensure its continued relevance and inspire further research into new, sustainable, and innovative applications across multiple scientific disciplines.
Q & A
Q. What are the standard synthetic applications of p-toluenesulfenyl chloride in organic chemistry?
this compound (TsCl) is widely used to synthesize sulfonate esters (e.g., tosylates) from alcohols, enabling subsequent nucleophilic substitution or elimination reactions. It also facilitates the preparation of sulfonamides via reaction with amines, a key step in pharmaceutical intermediate synthesis . Standard protocols involve activating TsCl with bases like triethylamine in aprotic solvents (e.g., dichloromethane) under anhydrous conditions .
Q. What safety precautions are essential when handling this compound?
TsCl reacts exothermically with water, releasing toxic gases (HCl, SOₓ). Mandatory precautions include:
Q. How can researchers verify the purity of this compound before use?
Purity assessment typically involves gas chromatography (GC) (>99% purity threshold) . Additional methods include FT-IR spectroscopy to confirm the sulfonyl chloride functional group (S=O stretch at ~1360–1180 cm⁻¹) and elemental analysis for stoichiometric validation .
Advanced Research Questions
Q. How can reaction yields be optimized in TsCl-mediated glycosylation protocols?
Activation of TsCl with silver triflate at low temperatures (–78°C) enhances electrophilicity, improving glycosylation yields (e.g., 64% → 79% when switching to p-nitrobenzenesulfenyl chloride). Solvent choice (e.g., dichloromethane vs. THF) and iterative one-pot strategies also influence efficiency .
Q. What analytical techniques are critical for characterizing TsCl-derived intermediates in complex reactions?
Key techniques include:
Q. How can contradictory data in TsCl-promoted reactions be reconciled?
Discrepancies in yields (e.g., 34% vs. 69% in trisaccharide synthesis) often arise from promoter selection (e.g., AgOTf vs. Me₂S₂/Tf₂O) or temperature control. Systematic parameter screening (time, stoichiometry) and kinetic studies are recommended to identify optimal conditions .
Q. What strategies mitigate environmental risks when disposing of TsCl waste?
Neutralization with ice-cold sodium bicarbonate followed by incineration in licensed facilities is advised. Waste must be segregated from incompatible materials (e.g., oxidizers) and documented per federal regulations .
Methodological Considerations
Q. How does TsCl compare to other sulfonating agents (e.g., MsCl, Nosyl chloride) in regioselective protection?
TsCl’s bulky tolyl group enhances steric control in regioselective reactions (e.g., nucleoside O-glycosylation). In contrast, Nosyl chloride (p-nitrobenzenesulfonyl chloride) offers higher electrophilicity but requires stringent anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
